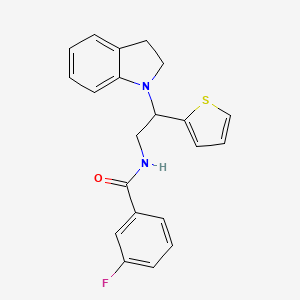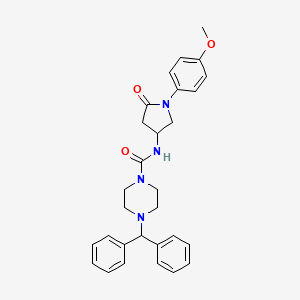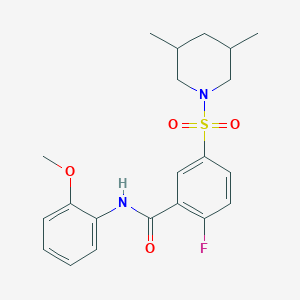
3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique chemical properties that make it an ideal candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation for Receptor Ligand Selectivity
A study synthesized a series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, evaluating their binding affinity and intrinsic activity at melatonin receptors. These compounds demonstrated modest to high selectivity for MT2 receptors, with one compound acting as a partial agonist. This highlights the potential use of fluorine-substituted benzamides in developing selective receptor ligands, offering insights into the pharmacological applications of similar compounds like 3-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (Mesangeau et al., 2011).
Antiviral and Anticancer Potential
Another study explored the synthesis of fluorine-substituted 1,2,4-triazinones, investigating their potential as anti-HIV-1 and CDK2 inhibitors. The results indicated significant anti-HIV activity and considerable CDK2 inhibition, suggesting the therapeutic potential of fluorine-substituted benzamides in treating viral infections and cancer (Makki et al., 2014).
Antipathogenic Activity
Research on thiourea derivatives, including compounds with fluorine substituents, showed significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that fluorine-substituted benzamides could be developed into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Neurological Applications
Fluorine-substituted benzamides have been used as molecular imaging probes to quantify receptor densities in the brains of Alzheimer's disease patients, illustrating the utility of such compounds in neurology and diagnostic imaging (Kepe et al., 2006).
Polymorphism and Material Science
The study of concomitant polymorphism in fluorine-substituted benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, reveals the influence of fluorine on crystal structure and disorder. This has implications for material science, particularly in the design and development of pharmaceutical compounds with optimal physical properties (Chopra & Row, 2008).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLGDFHMXLCUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2435648.png)
![3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2435649.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2435650.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2435651.png)



![1-{2-[2-(Dimethylamino)pyrimidin-4-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2435655.png)

![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2435662.png)



![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride](/img/structure/B2435670.png)